

ARP 100 inhibitor concentration optimization

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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ARP 100: Inhibitor Profile & Key Data

ARP 100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following table summarizes its core biochemical characteristics and selectivity profile for easy reference.

Property	Description / Value
Primary Target	MMP-2 (Gelatinase-A) [1] [2] [3]
IC ₅₀ for MMP-2	12 nM (Cell-free assay) [1] [2] [3]
Mechanism of Action	Selective inhibition, interacts with the S1' pocket of MMP-2 [1] [2]
Molecular Weight	364.42 g/mol [1] [2] [3]
CAS Number	704888-90-4 [1] [2] [3]

Selectivity Profile (IC₅₀ Values) [1] [2] [3]

Enzyme	IC ₅₀
MMP-9	200 nM

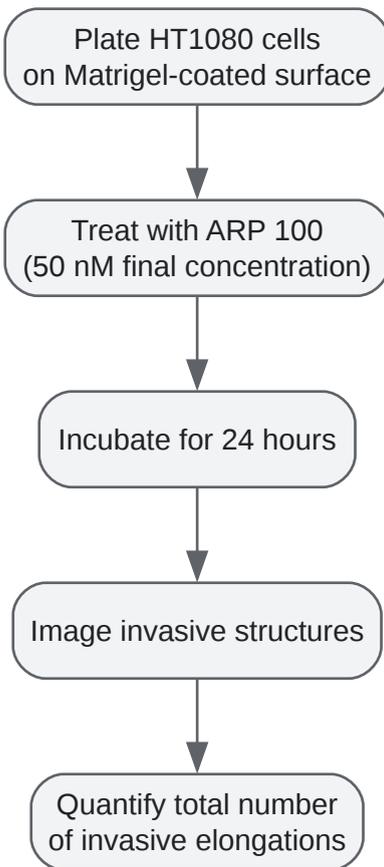
Enzyme	IC ₅₀
MMP-3	4.5 μM
MMP-1	>50 μM
MMP-7	>50 μM

Experimental Protocols & Applications

In Vitro Anti-Invasive Assay

This protocol is based on a study investigating the anti-invasive properties of ARP 100 in HT1080 fibrosarcoma cells [1] [3].

Workflow Overview The following diagram illustrates the key stages of the experimental workflow.



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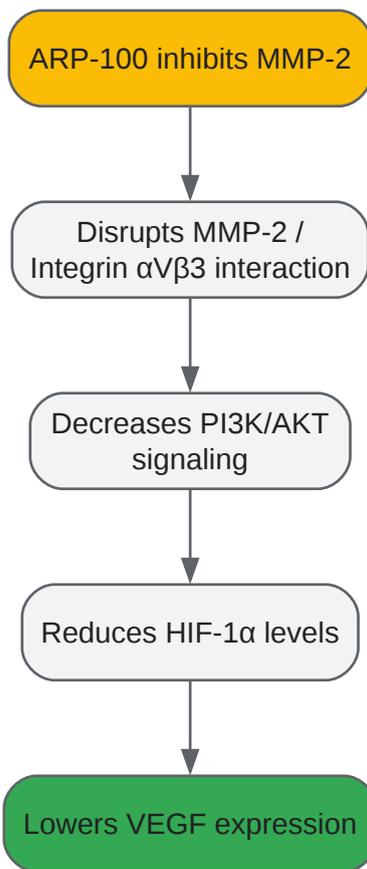
Detailed Methodology

- **Cell Line:** HT1080 fibrosarcoma cells [1] [3].
- **Coating:** Plate cells on Matrigel in complete medium [1].
- **Inhibitor Treatment:** After 24 hours of plating, add ARP 100 to a **final concentration of 50 nM** [1]. Prepare a fresh stock solution in DMSO and dilute it in the cell culture medium. Include a vehicle control (DMSO at the same dilution) [1].
- **Incubation:** Incubate the cells with the inhibitor for **1 hour** [1].
- **Analysis:** Observe and count the total number of invasive elongations under a microscope. A significant reduction compared to the vehicle control indicates successful inhibition of invasion [1].

Mechanistic Study in Angiogenesis

ARP 100 has been used to dissect the role of MMP-2 in VEGF-mediated angiogenesis in lung cancer models [4].

Workflow Overview This diagram outlines the experimental logic used to elucidate the signaling pathway.



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Detailed Methodology

- **Cell Lines:** A549 or H1299 lung adenocarcinoma cells [4].
- **Inhibitor Treatment:** Treat cells with **ARP-100** (concentration can be optimized starting from 1-10 μM based on preliminary data) [4].
- **Analysis:**
 - Use immunoprecipitation to assess the disruption of the physical interaction between MMP-2 and integrin- $\alpha\text{V}\beta\text{3}$ [4].
 - Perform Western blotting to analyze changes in protein levels of PI3K, phospho-AKT (Ser473), HIF-1 α , and VEGF [4].
 - Validate functional outcomes using a tube formation assay with endothelial cells [4].

Concentration Optimization & Troubleshooting

How do I optimize the concentration for my specific experiment?

The optimal concentration of ARP 100 is highly dependent on your experimental context. Follow these steps as a guideline:

- **Start with Published Values:** For anti-invasive effects in HT1080 cells, begin with **50 nM** [1]. For other cell-based mechanistic studies, you may need to test a range, potentially up to the **low micromolar range** (e.g., 1-10 μM) [4].
- **Perform a Dose-Response Curve:** Treat your model system with a range of ARP 100 concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 1 μM , 10 μM). This is critical for determining the IC_{50} in your specific setup.
- **Account for System Differences:** Remember that cellular activity (IC_{50} in cells) will differ from biochemical activity (IC_{50} in cell-free assays) due to factors like cell permeability and efflux [5].

Why is my dose-response curve very steep?

Steep dose-response curves are not uncommon in early inhibitor discovery. One potential explanation is **stoichiometric inhibition**, which occurs when the concentration of the enzyme target in your assay is high relative to the inhibitor's dissociation constant (K_d) [6].

- **Troubleshooting Action:** If you observe a steep curve, try repeating your assay using a **lower enzyme or cell concentration**. If the IC_{50} value shifts to the right (increases) with lower enzyme concentration, it supports the stoichiometric inhibition model [6].

How should I prepare and store stock solutions of ARP 100?

Proper handling is crucial for maintaining inhibitor integrity and achieving reproducible results.

- **Solubility:** ARP 100 is highly soluble in DMSO (up to 73 mg/mL or ~ 200 mM) [1]. It is also soluble in ethanol but is insoluble in water [1].
- **Stock Solution Preparation:** Prepare a concentrated stock solution in high-quality, fresh DMSO.
- **Storage:**
 - **Powder:** Store desiccated at -20°C ; it is stable for at least 3 years under these conditions [1] [2].
 - **Stock Solution:** For long-term storage, aliquot the DMSO stock solution and store it at -80°C to prevent freeze-thaw cycles and minimize water absorption. Stored this way, it is stable for at least 6 months [2].

What are the recommended formulations for in vivo studies?

While the search results do not provide specific *in vivo* efficacy data, suppliers offer validated formulations for animal studies. Below are two options you can consider for preclinical research.

Formulation Name	Composition	Final Concentration	Preparation Notes
Clear Solution [1]	5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH ₂ O	3.65 mg/mL (10.02 mM)	Add components in order. Mix evenly after each addition until clear. Use immediately.
Corn Oil Solution [1]	5% DMSO, 95% Corn oil	0.52 mg/mL (1.43 mM)	Mix DMSO stock solution with corn oil evenly. Use immediately.
Homogeneous Suspension [1]	CMC-Na solution	≥ 5 mg/mL	Mix powder directly with the CMC-Na solution to form a uniform suspension.

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